3-bromo-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-bromo-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiazole ring
Preparation Methods
The synthesis of 3-bromo-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
3-bromo-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the benzamide core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
3-bromo-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 3-bromo-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide include:
3,5-dichloro-N-(2-chlorophenyl)benzamide: This compound has similar structural features but lacks the thiazole ring, which may result in different biological activities.
3-bromo-N-(3,5-dichlorophenyl)benzamide: This compound is structurally similar but has different substitution patterns on the benzamide core.
The uniqueness of this compound lies in the presence of both the bromine atom and the thiazole ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2OS/c17-10-3-1-2-9(6-10)15(22)21-16-20-14(8-23-16)12-5-4-11(18)7-13(12)19/h1-8H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONZIJOODQEDBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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